molecular formula C16H15NO2 B584879 rac Ketoprofen Amide-13C,d3 CAS No. 1346603-74-4

rac Ketoprofen Amide-13C,d3

Cat. No.: B584879
CAS No.: 1346603-74-4
M. Wt: 257.312
InChI Key: KLWMCJJRUWWDSW-KQORAOOSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of rac Ketoprofen Amide-13C,d3 typically involves nucleophilic substitution reactions. The process begins with the synthesis of labeled amine reagents, which are then reacted with Ketoprofen to form the desired amide compound. The reaction conditions must be carefully controlled to ensure the purity and accuracy of the isotopic labeling .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to maintain the integrity of the isotopic labels .

Chemical Reactions Analysis

Types of Reactions: rac Ketoprofen Amide-13C,d3 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

rac Ketoprofen Amide-13C,d3 is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and analysis in various studies. Some key applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.

    Metabolic Pathways: Investigating metabolic pathways in vivo using stable isotope labeling.

    Environmental Studies: Serving as standards for detecting environmental pollutants.

    Clinical Diagnostics: Used in imaging, diagnosis, and newborn screening.

Mechanism of Action

rac Ketoprofen Amide-13C,d3, like its parent compound Ketoprofen, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever. The labeled isotopes do not alter the mechanism of action but allow for detailed study of the drug’s pharmacodynamics and pharmacokinetics .

Comparison with Similar Compounds

Uniqueness: rac Ketoprofen Amide-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies, where understanding the detailed behavior of the compound in biological systems is crucial.

Properties

CAS No.

1346603-74-4

Molecular Formula

C16H15NO2

Molecular Weight

257.312

IUPAC Name

2-(3-benzoylphenyl)-3,3,3-trideuteriopropanamide

InChI

InChI=1S/C16H15NO2/c1-11(16(17)19)13-8-5-9-14(10-13)15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H2,17,19)/i1+1D3

InChI Key

KLWMCJJRUWWDSW-KQORAOOSSA-N

SMILES

CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)N

Synonyms

3-Benzoyl-α-(methyl-13C,d3)benzeneacetamide; 

Origin of Product

United States

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